molecular formula C7H16N2 B573747 1-Methyl-3-azepanamine CAS No. 188192-55-4

1-Methyl-3-azepanamine

Cat. No. B573747
CAS RN: 188192-55-4
M. Wt: 128.219
InChI Key: SAQGERPDKPUNKQ-UHFFFAOYSA-N
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Description

1-Methyl-3-azepanamine is a chemical compound with the molecular formula C7H16N2 . It has a molecular weight of 128.22 . The compound is typically stored at room temperature and is available in liquid form .


Molecular Structure Analysis

The InChI code for 1-Methyl-3-azepanamine is 1S/C7H16N2/c1-9-5-3-2-4-7(8)6-9/h7H,2-6,8H2,1H3 . This code provides a detailed description of the molecule’s structure, including the number and arrangement of its atoms.


Physical And Chemical Properties Analysis

1-Methyl-3-azepanamine has a density of 0.9±0.1 g/cm3, a boiling point of 159.2±8.0 °C at 760 mmHg, and a vapour pressure of 2.5±0.3 mmHg at 25°C . It also has an enthalpy of vaporization of 39.6±3.0 kJ/mol and a flash point of 50.0±13.6 °C . The compound has a molar refractivity of 39.5±0.3 cm3, a polar surface area of 29 Å2, and a molar volume of 142.8±3.0 cm3 .

Scientific Research Applications

Neurokinin-1 Receptor Antagonism

A compound closely related to 1-Methyl-3-azepanamine was developed as a high affinity, orally active neurokinin-1 (h-NK(1)) receptor antagonist, showing effectiveness in pre-clinical tests relevant to clinical efficacy in emesis and depression. This development highlights the compound's potential in addressing conditions associated with the neurokinin-1 receptor, such as depression and vomiting (Harrison et al., 2001).

Development of Dopamine and Serotonin Antagonists

The synthesis process of an optically active compound, which serves as the amine moiety of a novel dopamine (D2 and D3) and serotonin (5-HT3) receptors antagonist, was optimized. This compound, expected to be a broad antiemetic agent, underscores the relevance of such chemicals in creating new therapeutic agents targeting dopamine and serotonin receptors (Hirokawa et al., 2002).

Modulation of Biogenic Amine Transporters

A study synthesized 3-(3,4-dichlorophenyl)-1-indanamine derivatives to develop a nonselective ligand for biogenic amine transporters. This research aimed at blocking the effects of stimulants like methamphetamine, indicating the importance of such compounds in developing treatments for stimulant abuse (Yu et al., 2004).

Lysine-Specific Demethylase 1 (LSD1) Inhibition

Cyclopropanamine compounds, through their inhibition of LSD1, were explored for their therapeutic potential in treating various diseases, including schizophrenia, Alzheimer's disease, and drug addiction. This research illustrates the potential of such compounds in epigenetic modulation as a therapeutic strategy (Blass, 2016).

Ionic Liquids Synthesis

Azepane, structurally similar to 1-Methyl-3-azepanamine, was used to synthesize a new family of room temperature ionic liquids, demonstrating the compound's utility beyond biomedical applications and into materials science for environmentally friendly processes (Belhocine et al., 2011).

properties

IUPAC Name

1-methylazepan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-9-5-3-2-4-7(8)6-9/h7H,2-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAQGERPDKPUNKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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